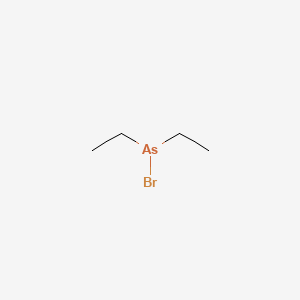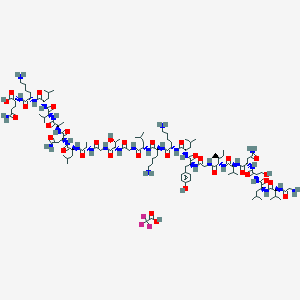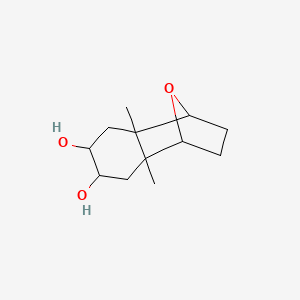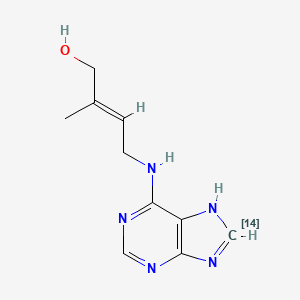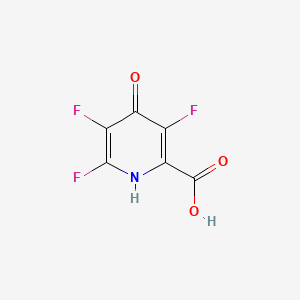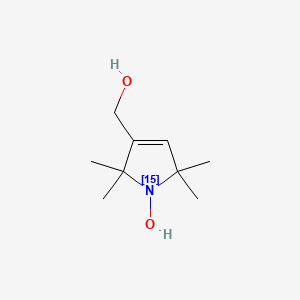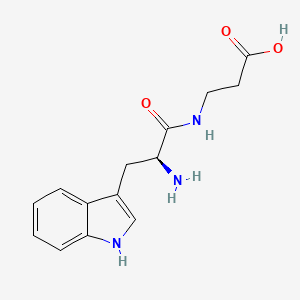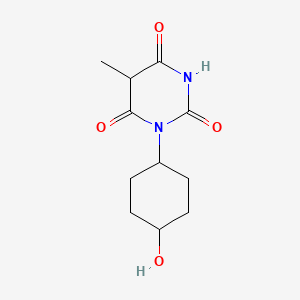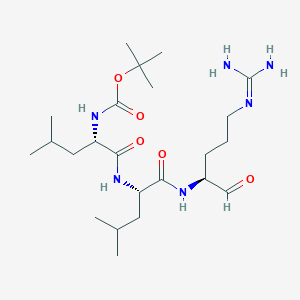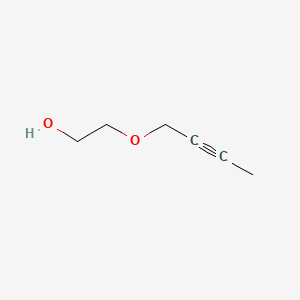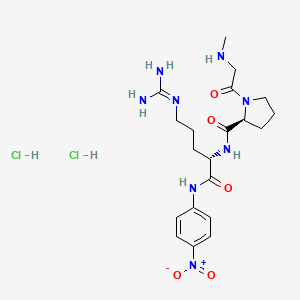
4'-Hydroxymethyl 5'-desmethyl meloxicam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Hydroxymethyl 5’-desmethyl meloxicam is a biochemical compound with the molecular formula C14H13N3O5S2 and a molecular weight of 367.40 . It is a derivative of meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. This compound is primarily used in proteomics research .
Méthodes De Préparation
The synthesis of 4’-Hydroxymethyl 5’-desmethyl meloxicam involves several steps, including the introduction of hydroxymethyl and desmethyl groups to the meloxicam structure. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. industrial production methods typically involve the use of advanced organic synthesis techniques and stringent reaction conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
4’-Hydroxymethyl 5’-desmethyl meloxicam undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4’-Hydroxymethyl 5’-desmethyl meloxicam has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects and as a derivative of meloxicam, it may have similar anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis
Mécanisme D'action
The mechanism of action of 4’-Hydroxymethyl 5’-desmethyl meloxicam is not fully understood. as a derivative of meloxicam, it is likely to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting COX enzymes, the compound may reduce the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .
Comparaison Avec Des Composés Similaires
4’-Hydroxymethyl 5’-desmethyl meloxicam is unique due to its specific structural modifications. Similar compounds include:
Meloxicam: The parent compound, widely used as an NSAID.
Piroxicam: Another NSAID with a similar mechanism of action.
Tenoxicam: A related compound with anti-inflammatory properties.
These compounds share similar therapeutic effects but differ in their chemical structures and pharmacokinetic properties .
Propriétés
Formule moléculaire |
C14H13N3O5S2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
4-hydroxy-N-[4-(hydroxymethyl)-1,3-thiazol-2-yl]-2-methyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O5S2/c1-17-11(13(20)16-14-15-8(6-18)7-23-14)12(19)9-4-2-3-5-10(9)24(17,21)22/h2-5,7,18-19H,6H2,1H3,(H,15,16,20) |
Clé InChI |
ISTORCWLGAUTTM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC(=CS3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


